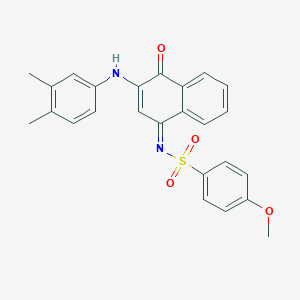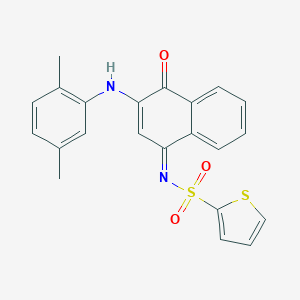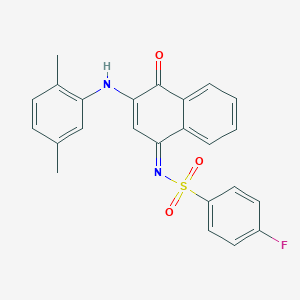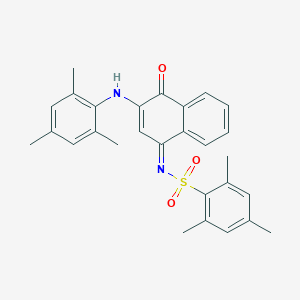![molecular formula C25H22N2O6S B281401 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide](/img/structure/B281401.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide, also known as AMG-900, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It is a potent and selective inhibitor of Mps1, which plays a crucial role in proper chromosome segregation during mitosis. The inhibition of Mps1 by AMG-900 leads to defective spindle assembly and ultimately, cell death.
Mécanisme D'action
Mps1 is a critical regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. The inhibition of Mps1 by N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide leads to defective spindle assembly, resulting in mitotic arrest and ultimately, cell death. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to be a potent and selective inhibitor of Mps1, with an IC50 value of 0.02 μM.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to induce mitotic arrest and cell death in cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin. However, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has also been shown to have some off-target effects, such as the inhibition of Aurora B kinase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide is a potent and selective inhibitor of Mps1, making it a valuable tool for studying the role of Mps1 in mitosis. However, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has some limitations for lab experiments. It has been shown to have some off-target effects, such as the inhibition of Aurora B kinase. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has a short half-life in vivo, which may limit its efficacy in animal studies.
Orientations Futures
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide. One potential direction is the development of more potent and selective Mps1 inhibitors. Another direction is the investigation of the combination of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, the role of Mps1 in other cellular processes, such as DNA damage response, could be explored. Finally, the development of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide as a therapeutic agent for cancer treatment could be pursued.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is converted to its acid chloride derivative. This is then reacted with 4-ethoxyphenylsulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves reacting the sulfonyl chloride intermediate with 4-aminopyridine to form N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various tumor types, including breast, lung, colon, and ovarian cancer. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has demonstrated a favorable safety profile in preclinical studies.
Propriétés
Formule moléculaire |
C25H22N2O6S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-4-32-20-6-8-21(9-7-20)34(30,31)27(25(29)18-11-13-26-14-12-18)19-5-10-23-22(15-19)24(16(2)28)17(3)33-23/h5-15H,4H2,1-3H3 |
Clé InChI |
NTFSLKJODIMTAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)


![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)


![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)

